REACTION_CXSMILES
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C(ON=O)(C)(C)C.[I:8]I.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[N:18]=[CH:19][C:20](N)=[N:21][CH:22]=2)=[CH:13][CH:12]=1.O>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[N:21][C:20]([I:8])=[CH:19][N:18]=2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
|
4.9 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)ON=O
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Name
|
|
Quantity
|
7.61 g
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4.8 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C=1N=CC(=NC1)N
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
|
100 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred overnight at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic phase was washed twice with 50 mL of 10% aqueous sodium thiosulfate solution and 50 mL of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered through activated charcoal
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Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, PE→PE/EtOAc 8:2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=C1)C1=NC=C(N=C1)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |